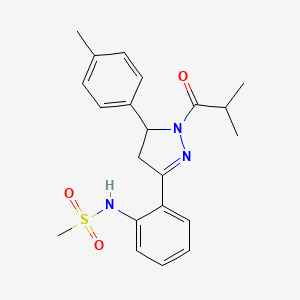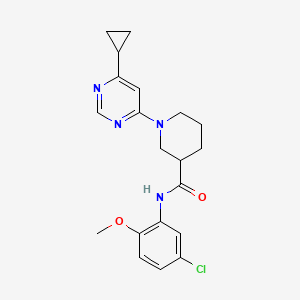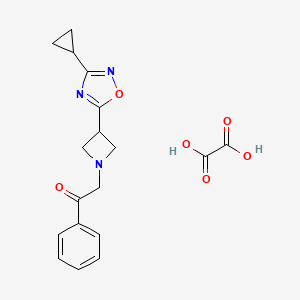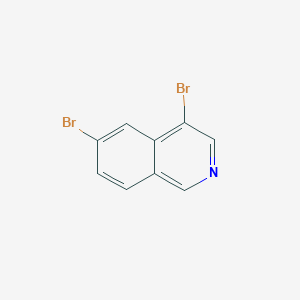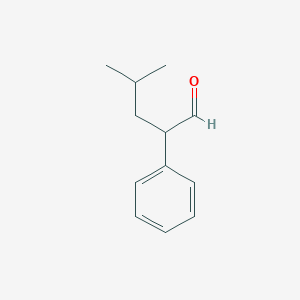
4-Methyl-2-phenylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-phenylpentanal is a chemical compound with the CAS Number: 911806-53-6 . It has a molecular weight of 176.26 and its IUPAC name is 4-methyl-2-phenylpentanal . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methyl-2-phenylpentanal is1S/C12H16O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Methyl-2-phenylpentanal is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Insights and Photophysical Properties
Research has explored the quantum chemical insights and photophysical properties of compounds related to 4-Methyl-2-phenylpentanal. The study involved the synthesis of diversely functionalized unsymmetrical mono-carbonyl curcuminoids and used various spectroscopic techniques and quantum chemical methods for characterization. Important properties like geometric parameters, nonlinear optical (NLO), natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) were determined. This study highlights the importance of these compounds in understanding molecular stability, charge transfer phenomena, chemical reactivity, and polarizability, which are crucial in fields like material science and molecular electronics (Khalid et al., 2020).
Catalytic Condensation Reactions
4-Methyl-2-phenylpentanal and its derivatives are also significant in catalytic studies. Research has demonstrated the use of ferrous chloride as a catalyst for the condensation of 1,3-dicarbonyl compounds with aldehydes like pentanal to obtain a series of 2-methylene-1,3-dicarbonyl compounds derivatives. This study is notable for its mild reaction conditions, eliminating the need for solvents or high temperatures, which is advantageous in sustainable and green chemistry (蔡一誠, 2010).
Furfural and Aldehyde Conversion in Catalysis
The conversion of furfural (FAL) and 2-methylpentanal (MPAL) over silica-supported monometallic Pd and bimetallic Pd–Cu catalysts was investigated, highlighting the influence of these compounds in understanding the catalytic processes involved in hydrogenation, decarbonylation, and etherification reactions. This research offers insights into the reaction mechanisms and selectivity of these catalysts, contributing to the field of industrial catalysis and materials science (Sitthisa et al., 2011).
Poly-4-methyl-1-pentene as a Dielectric Material
Poly-4-methyl-1-pentene, related to 4-Methyl-2-phenylpentanal, is recognized for its dielectric properties and is used in energy storage applications, particularly for electrical capacitors. Its high melting point, transparency, and similar dielectric performance to biaxially oriented polypropylene make it a subject of interest in the development of polymer composites for capacitors. This area of research is crucial for the advancement of materials in the energy sector (Ghule et al., 2021).
DNA Binding and Biological Activity
Studies have also been conducted on the DNA binding and biological activity of platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline, where 4-methyl-1,10-phenanthroline (4-Mephen) is a component. These complexes exhibit significant variation in biological activities, which are essential for understanding the therapeutic potential of these compounds in medical applications like cancer treatment (Brodie et al., 2004).
Safety And Hazards
The safety information for 4-Methyl-2-phenylpentanal indicates that it is a compound that requires careful handling. The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H227, H315, H319, and H335 . These statements indicate that the compound is flammable, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-methyl-2-phenylpentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDVKULGFNGWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpentanal | |
CAS RN |
911806-53-6 |
Source


|
| Record name | 4-methyl-2-phenylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

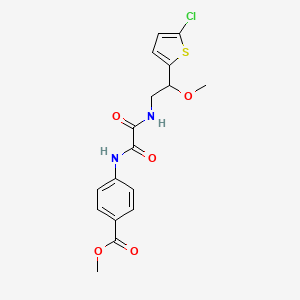
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)
![2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2559470.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)
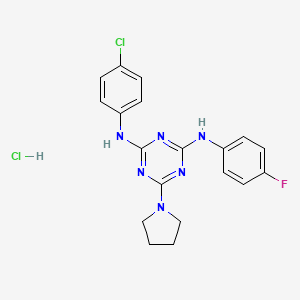
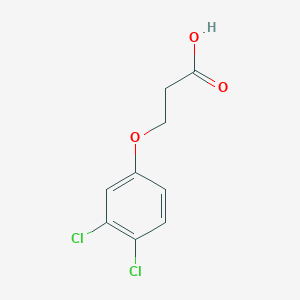
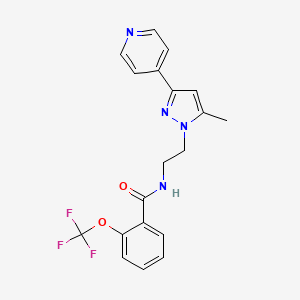
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)
